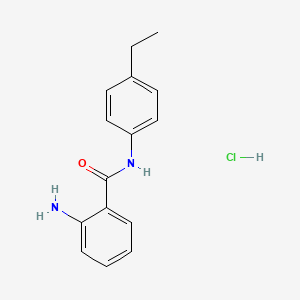

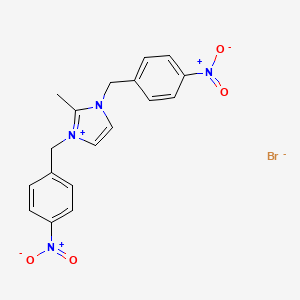

1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .

Synthesis Analysis

The synthesis of related compounds often involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis

The metabolism of related compounds can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Physical And Chemical Properties Analysis

Phenethylamine is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .科学的研究の応用

Therapeutic Targets: Open-chain, flexible alicyclic amine derivatives containing the 2-phenethylamine scaffold are found in key therapeutic targets. These include ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, serotonin receptors (5-HT), monoamine oxidase (MAO), peroxisome proliferator-activated receptors (PPAR), sigma receptors, and trace amine-associated receptor 1 (TAAR1) .

Endogenous Catecholamines: The importance of this motif is exemplified by endogenous catecholamines like dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in dopaminergic neurons, affecting voluntary movement, stress, and mood .

Naturally Occurring Alkaloids: Morphine, (S)-reticuline, and berberine are naturally occurring alkaloids that incorporate the 2-phenethylamine unit, forming more complex cyclic frameworks .

Designer Drugs and Recreational Use

Beyond therapeutic applications, the 2-phenethylamine motif is associated with recreational use and designer drugs. Notably, a long list of alkaloids containing this moiety has been linked to drug abuse-related conditions .

Mental Health and Brain Health

While not directly related to this specific compound, the broader class of phenylethylamines influences “happy hormones” such as dopamine and serotonin. However, due to rapid breakdown into inactive components, direct supplemental usage of phenylethylamine remains limited .

作用機序

Target of Action

The compound 1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl) is a derivative of phenethylamine . Phenethylamine acts as a central nervous system stimulant in humans by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . Therefore, it’s plausible that the compound might have similar targets.

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This results in changes in neurotransmitter levels, which can affect various physiological processes.

Biochemical Pathways

The compound might affect the Shikimate and Ehrlich pathways, which are involved in the biosynthesis of aromatic compounds . Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The downstream effects of these pathways can influence a variety of biological processes, including neurotransmission.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . It has a short half-life and is excreted via the kidneys . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.

Result of Action

Phenethylamine acts as a central nervous system stimulant and to a lesser extent, as a neurotransmitter in the human central nervous system . It might also have potential therapeutic applications, as suggested by studies on 2-phenethylamine-based structures .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, phenethylamine is found in many organisms and foods, such as chocolate, especially after microbial fermentation . The compound’s action might also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-phenylethyl)benzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;/h1-7,10-11H,8-9,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQXWGCXGAXACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl) | |

CAS RN |

1048664-16-9 |

Source

|

| Record name | 1H-Benzimidazol-5-amine, 1-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)

amine hydrochloride](/img/structure/B6319777.png)

![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)

![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)

![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)

![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)

![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)